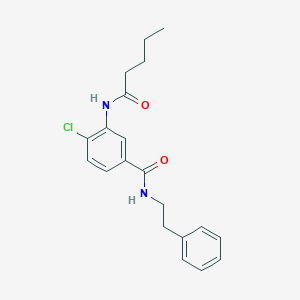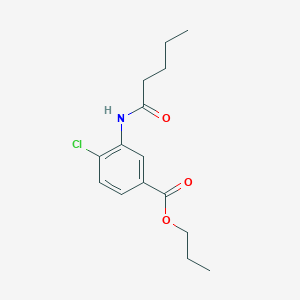![molecular formula C20H23ClN2O3 B308996 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B308996.png)
4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide, also known as CI-994, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CI-994 belongs to the class of compounds known as histone deacetylase (HDAC) inhibitors, which have been shown to have anti-cancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide is through inhibition of HDAC enzymes, which play a role in the regulation of gene expression. HDAC inhibitors, including 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide, increase the acetylation of histone proteins, which leads to changes in chromatin structure and gene expression. The changes in gene expression induced by HDAC inhibitors can result in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects in cells and animal models. In cancer cells, 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In neurodegenerative disorders, 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammatory diseases, 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide in lab experiments is its specificity for HDAC enzymes, which allows for the selective inhibition of gene expression. However, 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide has been shown to have limited bioavailability and poor pharmacokinetic properties, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide. One direction is to improve the pharmacokinetic properties of 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide to increase its bioavailability and efficacy as a therapeutic agent. Another direction is to investigate the potential of 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with isopentylamine, followed by reduction of the resulting nitro compound to an amino compound. The amino compound is then reacted with 3-methoxybenzoyl chloride to yield 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide.
Applications De Recherche Scientifique
4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
In neurodegenerative disorders, 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In inflammatory diseases, 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide |
|---|---|
Formule moléculaire |
C20H23ClN2O3 |
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
4-chloro-3-[(3-methoxybenzoyl)amino]-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-13(2)9-10-22-19(24)15-7-8-17(21)18(12-15)23-20(25)14-5-4-6-16(11-14)26-3/h4-8,11-13H,9-10H2,1-3H3,(H,22,24)(H,23,25) |
Clé InChI |
OOBVZQDQKBEWRY-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OC |
SMILES canonique |
CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)




![N-[2-chloro-5-(pentanoylamino)phenyl]pentanamide](/img/structure/B308925.png)


![N-(2-ethoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B308931.png)
![4-chloro-N-phenyl-3-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B308933.png)
![N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B308934.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B308935.png)
![Propyl 4-chloro-3-[(4-phenylbutanoyl)amino]benzoate](/img/structure/B308936.png)